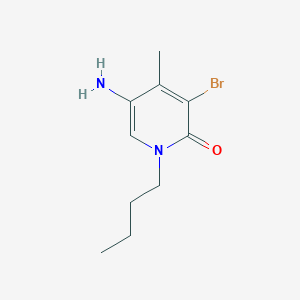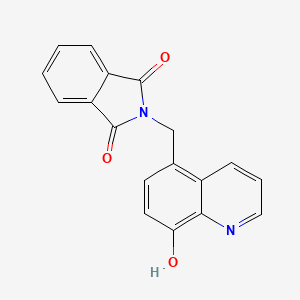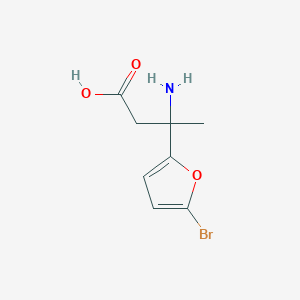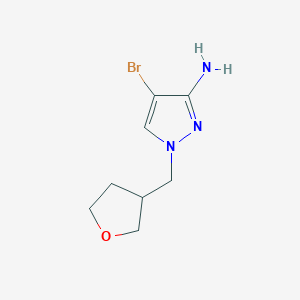![molecular formula C7H8F3N3 B13069146 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069146.png)
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. The presence of the trifluoromethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-trifluoromethyl-4,6-dihydroxy-pyrimidine with appropriate reagents. One common method includes the use of phosphorus oxychloride (POCl3) and triethylamine under controlled temperature conditions . The reaction proceeds through the formation of an intermediate, which is then further processed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as crystallization or distillation to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-malarial agent and other therapeutic uses.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It finds applications in the development of new materials with specific properties due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to interact with dihydroorotate dehydrogenase (DHODH) through strong hydrogen bonds . This interaction inhibits the enzyme’s activity, which is crucial for the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar structure but has a triazole ring instead of a pyrazole ring.
4-(2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)phenol: Another similar compound with additional phenyl and hydroxyl groups.
Uniqueness
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of pyrazole and pyrimidine rings, along with the trifluoromethyl group. This unique structure contributes to its enhanced stability and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H8F3N3 |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-4-6-11-2-1-3-13(6)12-5/h4,11H,1-3H2 |
InChI-Schlüssel |
IGFSWNFVMJWKHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC(=NN2C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)


![1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13069102.png)
![tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate](/img/structure/B13069107.png)
![2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one](/img/structure/B13069108.png)


![2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)
![1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13069133.png)
![2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13069137.png)



